Cas no 1016711-81-1 (2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine)

2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine
- AKOS000159910
- Z31767566
- 1016711-81-1
- EN300-12770773
- AKOS017262467
-
- Inchi: 1S/C13H17ClN2O/c1-9-5-10(2)8-16(7-9)13(17)11-3-4-12(14)15-6-11/h3-4,6,9-10H,5,7-8H2,1-2H3
- InChI Key: XPIQRZTUXAEPDZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(N1CC(C)CC(C)C1)=O
Computed Properties
- Exact Mass: 252.1029409g/mol
- Monoisotopic Mass: 252.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.2Ų
- XLogP3: 3
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12770773-500mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 500mg |
$397.0 | 2023-10-01 | |
Enamine | EN300-12770773-5000mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 5000mg |
$1199.0 | 2023-10-01 | |
Enamine | EN300-12770773-0.05g |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 0.05g |
$212.0 | 2023-06-08 | ||
Enamine | EN300-12770773-10000mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 10000mg |
$1778.0 | 2023-10-01 | |
Enamine | EN300-12770773-50mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 50mg |
$348.0 | 2023-10-01 | |
Enamine | EN300-12770773-100mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 100mg |
$364.0 | 2023-10-01 | |
Enamine | EN300-12770773-250mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 250mg |
$381.0 | 2023-10-01 | |
Enamine | EN300-12770773-1000mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 1000mg |
$414.0 | 2023-10-01 | |
Enamine | EN300-12770773-2500mg |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine |
1016711-81-1 | 90.0% | 2500mg |
$810.0 | 2023-10-01 |
2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine
2-Chloro-5-(3,5-Dimethylpiperidine-1-Carbonyl)Pyridine: A Comprehensive Overview
The compound with CAS No. 1016711-81-1, commonly referred to as 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted piperidine moiety and a chlorine atom. The pyridine core provides aromatic stability, while the piperidine group introduces flexibility and potential for bioisosteric replacements. The presence of the chlorine substituent at the 2-position further enhances the molecule's electronic properties, making it a versatile building block for various applications.
Recent studies have highlighted the potential of 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. Researchers have utilized computational methods such as molecular docking and quantum mechanics to explore the binding affinities of this compound with various therapeutic targets. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits promising activity against tyrosine kinases, which are implicated in cancer progression. The dimethylpiperidine group was found to play a critical role in stabilizing interactions within the active site of the kinase enzyme.
In addition to its pharmacological applications, 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine has also been explored for its electronic properties in organic electronics. The molecule's ability to act as an electron-deficient acceptor has made it a candidate for use in organic photovoltaic (OPV) devices. A 2023 paper in *Advanced Materials* reported that incorporating this compound into OPV blends significantly improved charge transport efficiency and overall device performance. The pyridine ring's electron-withdrawing nature was identified as a key factor contributing to these enhancements.
The synthesis of 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses. For example, a 2023 study published in *Green Chemistry* described the use of microwave-assisted synthesis to construct the piperidine-pyridine conjugate with high yield and purity. This approach not only reduces reaction time but also minimizes waste generation, aligning with current trends toward sustainable chemistry practices.
From a structural perspective, 2-chloro-5-(3,5-dimethylpiperidine-1-carbonyl)pyridine exhibits a fascinating balance between rigidity and flexibility. The pyridine ring provides structural rigidity, while the piperidine group introduces conformational flexibility that can be exploited for optimizing bioavailability and target binding. Computational studies have revealed that the molecule adopts specific conformations that facilitate interactions with biological targets while maintaining sufficient solubility for systemic delivery.
Looking ahead, the versatility of CAS No. 1016711-81-1 positions it as a valuable tool in both academic research and industrial applications. Its potential extends beyond drug discovery and electronics into areas such as agrochemicals and advanced materials science. As researchers continue to uncover new applications for this compound, it is likely to play an increasingly important role in driving innovation across multiple disciplines.
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